6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a piperazine ring, a triazine ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the piperazine and triazine intermediates. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a substituted aniline to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The triazine ring may also play a role in binding to enzymes or other proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a triazole ring, but with different substituents.
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Another similar compound with a piperazine ring and a triazole ring, but with a different core structure.
Uniqueness
The uniqueness of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-FLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN7/c21-14-2-1-3-17(12-14)29-10-8-28(9-11-29)13-18-25-19(23)27-20(26-18)24-16-6-4-15(22)5-7-16/h1-7,12H,8-11,13H2,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVENOIZPCWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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